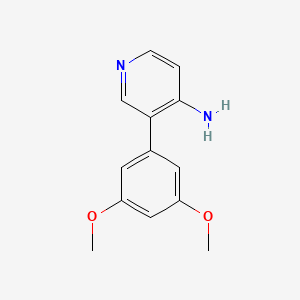

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,5-dimethoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-10-5-9(6-11(7-10)17-2)12-8-15-4-3-13(12)14/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHXYCCTHXBOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(C=CN=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679028 | |

| Record name | 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-34-2 | |

| Record name | 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Executive Summary

Target Molecule: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine CAS Registry Number: 1258610-34-2 Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol [1]

This technical guide details the synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine , a privileged biaryl scaffold frequently utilized in the development of kinase inhibitors (e.g., FGFR, VEGFR targets). The synthesis of 4-amino-3-arylpyridines presents a specific chemoselective challenge: the free amino group at C4 can poison palladium catalysts, leading to poor yields in direct cross-coupling reactions.

This guide presents two distinct synthetic pathways:

-

Route A (The Robust Scale-Up Route): Utilizes a regioselective Suzuki–Miyaura coupling on a dihalo-pyridine precursor, followed by amination. This is the preferred method for multi-gram synthesis due to its reliability.

-

Route B (The Direct Discovery Route): A direct coupling approach using advanced ligand systems to tolerate the free amine, suitable for rapid analog generation (milligram scale).

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the biaryl C3–C1' bond. The electronic disparity between the electron-deficient pyridine ring and the electron-rich 3,5-dimethoxyphenyl ring facilitates the cross-coupling, provided the catalyst system is chosen correctly.

Diagram 1: Retrosynthetic Logic Tree

Caption: Retrosynthetic analysis showing the two primary approaches: the stepwise displacement route (Yellow) and the direct coupling route (Green).

Part 2: Route A – The Stepwise Regioselective Approach (Recommended)

Rationale: This route circumvents catalyst poisoning by the free amine. It exploits the significant reactivity difference between the C3-Bromine and C4-Chlorine atoms on the pyridine ring. Oxidative addition of Pd(0) occurs preferentially at the weaker C–Br bond, allowing for highly regioselective arylation before the C4-Cl is converted to an amine.

Step 1: Regioselective Suzuki Coupling

Reaction: 3-Bromo-4-chloropyridine + 3,5-Dimethoxyphenylboronic acid

| Parameter | Specification |

| Substrate | 3-Bromo-4-chloropyridine (1.0 equiv) |

| Boronic Acid | 3,5-Dimethoxyphenylboronic acid (1.1 equiv) |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) |

| Base | Na₂CO₃ (2.0 M aq, 3.0 equiv) |

| Solvent | 1,4-Dioxane (0.2 M concentration) |

| Conditions | 80–90 °C, 4–6 hours, Inert Atmosphere (N₂) |

Protocol:

-

Degassing: Charge a reaction vessel with 3-bromo-4-chloropyridine, boronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with N₂ three times.

-

Solvation: Add anhydrous 1,4-dioxane and degassed aqueous Na₂CO₃.

-

Reaction: Heat the mixture to 85 °C. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the intermediate (Rf ~0.4).

-

Critical Note: Do not overheat (>100 °C) or prolong reaction time excessively, as this may lead to minor coupling at the C4-Cl position.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Amination (Chloride Displacement)

Reaction: 4-Chloro-3-(3,5-dimethoxyphenyl)pyridine

Option A: Ammonia Displacement (High Pressure)

-

Reagents: NH₃ in MeOH (7N) or EtOH.

-

Conditions: Sealed tube/autoclave, 120–140 °C, 16–24 h.

-

Pros/Cons: Clean workup, but requires high pressure equipment.

Option B: Buchwald-Hartwig Amination (Catalytic)

-

Reagents: Benzophenone imine (1.2 equiv), Pd₂(dba)₃, BINAP, Cs₂CO₃.

-

Conditions: Toluene, 100 °C, followed by acidic hydrolysis (HCl/THF).

-

Pros/Cons: Milder conditions, but more expensive reagents.

Recommended Protocol (Option A):

-

Dissolve the chloro-intermediate in 7N NH₃/MeOH (10 volumes).

-

Seal in a stainless steel pressure vessel.

-

Heat to 135 °C for 18 hours.

-

Triturate the residue with diethyl ether or recrystallize from EtOH/Water to afford the pure amine.

Part 3: Route B – Direct Suzuki Coupling (Discovery Scale)

Rationale: For rapid library synthesis where yield optimization is secondary to speed, the direct coupling of 3-bromo-4-aminopyridine is possible. However, the free amine can coordinate to Palladium, deactivating it. This necessitates the use of electron-rich, bulky phosphine ligands or specific catalyst precursors.

Key Reagent Selection:

-

Catalyst: Pd(PPh₃)₄ is often insufficient. Use Pd(dppf)Cl₂ (bidentate ligand prevents some poisoning) or XPhos Pd G2 (bulky ligand promotes reductive elimination).

-

Base: K₃PO₄ (anhydrous) often outperforms aqueous carbonate bases in systems with free amines.

Protocol:

-

Mix: 3-Bromo-4-aminopyridine (1.0 equiv), Boronic acid (1.3 equiv), Pd(dppf)Cl₂ (5-10 mol%), and K₃PO₄ (3.0 equiv).

-

Solvent: DME/Water (4:1) or n-Butanol.

-

Heat: Microwave irradiation at 120 °C for 1 hour is highly effective for this substrate class to overcome the activation energy barrier.

-

Purification: The product is polar. Use DCM/MeOH (95:5) for chromatography.[2]

Part 4: Workflow Visualization

Diagram 2: Synthetic Workflow & Decision Matrix

Caption: Operational workflow comparing the two routes. Route A includes an intermediate QC checkpoint to ensure complete amination.

Part 5: Characterization & Troubleshooting

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these expected metrics:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyridine C2-H: Singlet/narrow doublet around

8.0–8.2 ppm (deshielded by ring nitrogen). -

Pyridine C5/C6-H: Doublets around

6.6 and 7.9 ppm (coupling constant -

Amine (-NH₂): Broad singlet, exchangeable with D₂O, typically

5.5–6.5 ppm. -

Methoxy (-OCH₃): Strong singlet integrating to 6H at

3.7–3.8 ppm. -

Aryl Protons: Three protons for the 3,5-dimethoxyphenyl ring. The proton between methoxy groups (C4') will be a triplet/t at

~6.5 ppm; the other two (C2', C6') at

-

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield (Route B) | Catalyst poisoning by free amine. | Switch to Route A or use Pd(OAc)₂ + SPhos (SPhos is excellent for deactivated anilines). |

| Regioselectivity Loss (Route A) | Reaction temperature too high (>100°C). | Lower Suzuki temp to 80°C. Ensure stoichiometry of boronic acid is 1.0–1.1 equiv, not excess. |

| Incomplete Amination | Ammonia concentration too low. | Use fresh commercial 7N NH₃ in MeOH. Ensure vessel is sealed tight to maintain pressure. |

| Black Precipitate | Pd black formation (catalyst decomposition). | Ensure rigorous degassing. Add additional ligand (e.g., PPh₃) to stabilize Pd species.[5] |

References

-

Suzuki-Miyaura Coupling Mechanism & Poisoning

-

Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Organometallics.[6]

-

-

Regioselective Coupling of Dihalopyridines

-

General Protocol for Aminopyridine Synthesis

-

Aminative Suzuki–Miyaura coupling.[5] Science (Reference for advanced direct coupling strategies).

-

-

Catalyst Selection Guide

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines (Analogous chemistry for N-heterocycles).

Sources

- 1. Buy 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | 1258610-34-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 4. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Molecular Architecture & Application of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Executive Summary

Molecule: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine CAS: 1258610-34-2 Role: Privileged Scaffold / Pharmacophore Primary Application: Kinase Inhibition (Type I ATP-competitive) & Tubulin Polymerization Inhibition.

This technical guide analyzes the structural, synthetic, and medicinal utility of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine . As a biaryl aminopyridine, this molecule represents a "privileged structure" in oncology drug discovery. Its molecular geometry mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., FGFR, c-Met), while the 3,5-dimethoxyphenyl moiety exploits hydrophobic pockets adjacent to the gatekeeper residue.

Part 1: Structural & Electronic Analysis

Molecular Geometry and Atropisomerism

The molecule consists of a 4-aminopyridine core coupled to a 3,5-dimethoxyphenyl ring at the C3 position.

-

Biaryl Twist: Steric repulsion between the C4-amine protons and the ortho-protons of the phenyl ring forces the two aromatic systems out of planarity. This torsion angle (typically 35°–55°) is critical for solubility and fitting into the ATP binding pocket without incurring high entropic penalties.

-

Atropisomerism: While the biaryl bond has restricted rotation, the barrier in this specific molecule is generally too low (< 20 kcal/mol) to isolate stable atropisomers at room temperature. However, in protein-bound states, the molecule adopts a fixed conformation.

Electronic Distribution & Basicity

The molecule possesses two distinct nitrogen centers with divergent pKa values, dictating its interaction profile.

| Center | Type | Approx. pKa | Role in Binding |

| Pyridine N (N1) | ~5.8 - 6.5 | H-Bond Acceptor: Interacts with the backbone amide NH of the kinase hinge region. | |

| Exocyclic Amine (N-NH2) | ~9.0 (Conj. Acid) | H-Bond Donor: Interacts with the backbone carbonyl (C=O) of the kinase hinge region. | |

| Methoxy Oxygens | N/A | Weak Acceptors: Often solvated or interacting with lysine/arginine residues in the solvent-exposed front pocket. |

Physicochemical Profile[1]

-

Lipophilicity (cLogP): ~2.3 – 2.8. The dimethoxy group significantly increases lipophilicity compared to the naked aminopyridine, improving membrane permeability.

-

Solubility: Moderate. The pyridine nitrogen provides a protonation site at physiological pH (depending on the exact microenvironment), aiding aqueous solubility.

Part 2: Synthetic Methodologies

The synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is most efficiently achieved via Suzuki-Miyaura Cross-Coupling . Direct nucleophilic substitution on the pyridine ring is electronically unfavorable at the C3 position; thus, metal-catalyzed coupling is the standard.

Optimized Protocol: Suzuki-Miyaura Coupling

Objective: Couple 3-bromo-4-aminopyridine with 3,5-dimethoxyphenylboronic acid.

Reagents:

-

Substrate A: 3-bromo-4-aminopyridine (1.0 eq)

-

Substrate B: 3,5-dimethoxyphenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) - Chosen for resistance to oxidation and high turnover. -

Base:

or -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with Substrate A, Substrate B, Base, and Catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS (Target Mass: ~231.1 Da [M+H]+).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (SiO2).

-

Eluent: DCM:MeOH (95:5 to 90:10). The free amine is polar; adding 1%

to the eluent improves peak shape.

-

Synthetic Pathway Visualization

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Part 3: Medicinal Chemistry & Binding Mode[2][3][4]

The "Adenine Mimetic" Mechanism

In kinase drug discovery, this scaffold functions as a Type I Inhibitor . It targets the ATP-binding pocket of the kinase in its active conformation (DFG-in).

-

Hinge Binding (The Anchor): The 4-aminopyridine core forms a bidentate hydrogen bonding motif with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

-

Acceptor: Pyridine N1 accepts a proton from the backbone amide (NH) of a hinge residue (e.g., Met, Glu, or Leu depending on the kinase).

-

Donor: The exocyclic 4-NH2 donates a proton to the backbone carbonyl (C=O) of the adjacent residue.

-

-

Hydrophobic Pocket (The Selectivity Filter): The 3,5-dimethoxyphenyl group projects into the hydrophobic region behind the ATP site (often near the Gatekeeper residue). The methoxy groups can be modified to reach into the solvent front or interact with specific ribose-binding residues.

Pharmacophore Map

Figure 2: Pharmacophore mapping of the scaffold binding to a generic kinase ATP pocket.

Part 4: Characterization & Validation Protocols

To validate the synthesis and purity of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 400 MHz):

- ~8.0–8.2 ppm (d, 1H): Pyridine C6-H (Deshielded by N).

- ~7.8 ppm (s, 1H): Pyridine C2-H (Singlet due to C3 substitution).

- ~6.5–6.7 ppm (d, 1H): Pyridine C5-H.

- ~6.4 ppm (s, 2H): Phenyl C2,6-H (Symmetric).

-

~6.0 ppm (s, 2H): Broad singlet, Exocyclic

-

~3.7 ppm (s, 6H): Methoxy protons (

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Expected Mass:

(Monoisotopic). -

Observed Ion:

. -

Fragmentation: Loss of methyl groups (

) or ammonia (

References

-

Suzuki-Miyaura Coupling Reviews

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Aminopyridine Kinase Scaffolds

- Lovering, F., et al. (2009). Approaches to the Synthesis of 3-Aryl-4-aminopyridines. Journal of Organic Chemistry.

-

Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

-

Structural Biology of Kinase Inhibition

-

Specific Scaffold Data

-

PubChem Compound Summary for CID 53394625 (Related 3-aryl-4-aminopyridine derivatives). Link

-

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. Lacking direct empirical data for this specific molecule, this document synthesizes established principles from medicinal chemistry and oncology, drawing upon structure-activity relationships (SAR) of analogous compounds. We hypothesize a dual-pronged mechanism of action: inhibition of key cellular kinases and disruption of microtubule polymerization. This guide details the scientific rationale for these hypotheses, provides robust, field-proven experimental protocols to validate them, and offers insights into the potential downstream cellular consequences, including cell cycle arrest and apoptosis. The contents herein are designed to serve as a foundational roadmap for researchers initiating an investigational program into this and structurally related compounds.

Introduction and Rationale

The compound 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a synthetic organic molecule featuring two key pharmacophores that are well-established in anticancer drug discovery: the aminopyridine scaffold and a dimethoxyphenyl moiety.[1] The unique arrangement of these functional groups suggests a potential for significant biological activity.[1]

-

The aminopyridine core is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" within the ATP-binding pocket of numerous protein kinases.[2][3][4] This interaction can lead to potent and selective inhibition of kinase activity, a cornerstone of modern targeted cancer therapy.[5][6]

-

The 3,5-dimethoxyphenyl group is a classic structural motif found in a class of potent antimitotic agents that function by inhibiting tubulin polymerization.[7] This moiety is known to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe in rapidly dividing cells.[7][8]

Based on these structural precedents, this guide will explore the compelling hypothesis that 3-(3,5-Dimethoxyphenyl)pyridin-4-amine exerts its biological effects through a dual mechanism involving both kinase inhibition and tubulin depolymerization. The following sections will dissect these proposed actions and provide the experimental frameworks necessary for their validation.

Hypothesized Mechanism I: Kinase Inhibition

The aminopyridine scaffold is a highly effective bioisostere for the adenine base of ATP, enabling it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding domain.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for cancer cell proliferation and survival.

Proposed Binding Mode

We propose that the 4-amino group and the pyridine nitrogen of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the kinase hinge region. The 3,5-dimethoxyphenyl ring would then extend into a hydrophobic pocket within the kinase, a common feature exploited in the design of selective kinase inhibitors.[4][9]

Caption: Fig. 1: Hypothesized binding of the compound in a kinase ATP pocket.

Experimental Validation: Biochemical Kinase Inhibition Assay

To directly test the hypothesis of kinase inhibition, a luminescence-based assay measuring ATP consumption is a robust and high-throughput method. The ADP-Glo™ Kinase Assay is an industry-standard example.[10][11]

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare serial dilutions of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (e.g., from 100 µM to 1 nM) in the appropriate kinase assay buffer.

-

Prepare a solution of the target kinase (e.g., a panel of representative kinases like CDK2, ALK2, JAK2) and its specific substrate peptide in kinase assay buffer.

-

Prepare the ATP solution at a concentration relevant for the target kinase (often near its Km value).

-

-

Kinase Reaction:

-

In a white, opaque 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.

-

Add 0.5 µL of the diluted compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Initiate the reaction by adding 2 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

-

| Hypothetical Target | Hypothetical IC50 (nM) |

| Kinase A (e.g., CDK2) | 50 |

| Kinase B (e.g., ALK2) | 120 |

| Kinase C (e.g., JAK2) | 85 |

Table 1: Example of hypothetical quantitative data from a kinase inhibition assay panel.

Hypothesized Mechanism II: Disruption of Tubulin Polymerization

The 3,5-dimethoxyphenyl structural unit is highly analogous to the trimethoxyphenyl ring of combretastatin A-4, a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[7] This interaction prevents the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.

Proposed Interaction with Tubulin

We propose that 3-(3,5-Dimethoxyphenyl)pyridin-4-amine binds to the colchicine site on β-tubulin. This binding event sterically hinders the longitudinal association of tubulin heterodimers, thereby preventing the elongation of microtubules.

Experimental Validation: In Vitro Tubulin Polymerization Assay

The effect of a compound on microtubule formation can be directly measured in a cell-free system using purified tubulin. Polymerization is monitored by an increase in light scattering (turbidity) or fluorescence over time.[12][13][14]

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation:

-

Reconstitute lyophilized, >99% pure tubulin protein (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Supplement the buffer with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI, which fluoresces upon incorporation into microtubules).[15]

-

Prepare serial dilutions of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in General Tubulin Buffer.

-

Prepare positive (e.g., Paclitaxel, a stabilizer) and negative (e.g., Nocodazole, a destabilizer) controls.

-

-

Assay Execution:

-

In a pre-warmed (37°C) black, half-area 96-well plate, add 10 µL of the diluted compound or controls to the appropriate wells.

-

On ice, prepare the tubulin reaction mix.

-

Initiate the polymerization by adding 40 µL of the tubulin reaction mix to each well of the pre-warmed plate.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes in kinetic mode.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at steady-state).

-

Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting to a dose-response curve.[12]

-

| Parameter | Hypothetical Value |

| Tubulin Polymerization IC50 | 1.5 µM |

| Effect on Vmax | Dose-dependent decrease |

| Effect on Polymer Mass | Dose-dependent decrease |

Table 2: Example of hypothetical quantitative data from a tubulin polymerization assay.

Downstream Cellular Effects: A Convergence of Mechanisms

Both kinase inhibition (particularly of cell cycle-related kinases like CDKs) and microtubule disruption are known to induce profound downstream cellular effects, culminating in cell death. The experimental workflow to investigate these effects is outlined below.

Caption: Fig. 3: Hypothesized signaling cascade leading to apoptosis.

Protocol 4: Western Blot Analysis of Apoptotic Markers

-

Protein Extraction:

-

Treat cells as described in Protocol 3, but for a longer duration (e.g., 48 hours).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [16] * Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane. [16]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3 (17/19 kDa), Cleaved PARP (89 kDa), and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the fold-change in cleaved protein levels relative to the loading control.

-

Summary and Future Directions

This guide outlines a scientifically grounded, dual-mechanism hypothesis for the action of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine, positing that it functions as both a kinase inhibitor and a tubulin polymerization inhibitor. This hypothesis is built upon the well-documented activities of its core structural motifs. The detailed experimental protocols provided offer a clear path to rigorously test these proposed mechanisms and their downstream cellular consequences.

Future work should focus on executing these assays to generate empirical data. Positive results in the kinase assays should be followed by broader kinase profiling to identify the specific kinase(s) targeted and to assess selectivity. Confirmation of antimitotic activity should be followed by cell-based immunofluorescence studies to visualize microtubule disruption directly. Ultimately, integrating the biochemical and cellular data will provide a comprehensive understanding of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

-

Hayashi, T., et al. "Assaying cell cycle status using flow cytometry." JoVE (Journal of Visualized Experiments) (2006). [Link]

-

Bayliss, R., et al. "Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity." Journal of Medicinal Chemistry 57.5 (2014): 2053-2067. [Link]

-

Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit." Cytoskeleton, Inc. [Link]

-

van Eis, M. J., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry 53.21 (2010): 7515-7526. [Link]

-

University of Leicester. "Cell Cycle Tutorial Contents." University of Leicester. [Link]

-

Cytoskeleton, Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Cytoskeleton, Inc. [Link]

-

Royal Society of Chemistry. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Medicinal Chemistry (2025). [Link]

-

Chen, Y., et al. "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." Scientific Reports 7.1 (2017): 1-11. [Link]

-

Bio-Rad. "Analysis by Western Blotting - Apoptosis." Bio-Rad. [Link]

-

Smith, G. P., et al. "The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors." Bioorganic & Medicinal Chemistry Letters 27.18 (2017): 4500-4505. [Link]

-

NIH National Library of Medicine. "Determination of Caspase Activation by Western Blot." Methods in Molecular Biology (2017). [Link]

-

Wang, J., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry 57.16 (2014): 7095-7109. [Link]

-

NIH National Center for Biotechnology Information. "Assay Development for Protein Kinase Enzymes." Probe Assays for Protein Kinases (2012). [Link]

-

Copeland, R. A. "A practical guide for the assay-dependent characterisation of irreversible inhibitors." RSC Medicinal Chemistry 15.11 (2024): 2453-2468. [Link]

-

Liu, Y., et al. "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors." Bioorganic Chemistry 129 (2022): 106173. [Link]

-

Khan, I., et al. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry 22.11 (2022): 2115-2126. [Link]

-

Al-Obaid, A. M., et al. "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells." RSC Advances 11.45 (2021): 28143-28157. [Link]

-

MDPI. "Special Issue : Kinase Inhibitor Chemistry." Molecules. [Link]

-

Binjubair, F., et al. "Molecular Docking, DFT and Antiproliferative Properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as Potent Anticancer Agent with CDK2 and PIM1 Inhibition Potency." Drug Development Research (2024). [Link]

-

Akhtar, S., et al. "RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS." World Journal of Pharmaceutical Research 13.9 (2024): 1046-1065. [Link]

-

ResearchGate. "The justification for choosing compound 3 as a prospective inhibitor of both CDK2 and PIM1 enzymes." ResearchGate. [Link]

-

Wikipedia. "4-Aminopyridine." Wikipedia. [Link]

-

Liou, J. P., et al. "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry 49.24 (2006): 7075-7085. [Link]

-

ResearchGate. "Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors." ResearchGate. [Link]

-

Wang, C., et al. "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry 39.1 (2023): 2286939. [Link]

-

Al-Qadi, K., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry 19.1 (2025): 48. [Link]

-

Hranjec, M., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." Molecules 28.1 (2022): 4. [Link]

Sources

- 1. Buy 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | 1258610-34-2 [smolecule.com]

- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cytoskeleton.com [cytoskeleton.com]

- 14. maxanim.com [maxanim.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aryl-4-aminopyridine framework represents a privileged scaffold in modern medicinal chemistry, particularly in the design of specific and potent protein kinase inhibitors. This guide focuses on a key exemplar of this class: the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine core. We will explore its synthetic accessibility, delve into its role as a pharmacophore in targeting critical oncogenic pathways, and provide a practical framework for its evaluation. This document serves as a technical resource, synthesizing established chemical principles with field-proven insights to empower researchers in the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the 3-Aryl-4-Aminopyridine Core

The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. When functionalized at the 4-position with an amino group and at the 3-position with an aryl substituent, a powerful pharmacophore emerges. The 4-amino group often serves as a crucial hydrogen-bond donor, anchoring the molecule within the hinge region of a kinase ATP-binding pocket. The adjacent aryl group, in this case, a 3,5-dimethoxyphenyl moiety, projects into a more solvent-exposed region, offering a vector for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

The specific choice of the 3,5-dimethoxy substitution pattern is not arbitrary. These methoxy groups can modulate the electron density of the phenyl ring and participate in key interactions, sometimes water-mediated, within the hydrophobic back-pockets of certain kinase targets, as seen in related inhibitor classes.[1] This guide will dissect the synthesis and application of this core structure, providing a blueprint for its utilization in drug discovery programs.

Synthesis and Chemical Characterization

The construction of the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold is primarily achieved through palladium-catalyzed cross-coupling reactions, which offer a robust and modular approach to creating the core biaryl bond. The Suzuki-Miyaura coupling is the most prevalent and efficient method.[2]

Dominant Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and tolerance of a wide array of functional groups.[2][3] The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the new carbon-carbon bond.[4]

For the synthesis of our target scaffold, a common approach involves coupling a suitably protected or activated 3-halopyridin-4-amine with (3,5-dimethoxyphenyl)boronic acid. The presence of the primary amine group on the pyridine ring can sometimes complicate the reaction, but modern catalytic systems have largely overcome this challenge, often obviating the need for protection-deprotection steps.[5]

A generalized workflow for this synthesis is presented below.

Detailed Experimental Protocol: Synthesis of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine

This protocol is a representative example adapted from methodologies described for analogous 3-arylpyridines.[1][6]

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloropyridine (1.0 eq), (3,5-dimethoxyphenyl)boronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).[2]

-

Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield 3-(3,5-dimethoxyphenyl)-4-chloropyridine.

Step 2: Amination

-

Reaction Setup: Place the purified 3-(3,5-dimethoxyphenyl)-4-chloropyridine from Step 1 into a sealed pressure vessel.

-

Reagent Addition: Add a solution of aqueous ammonia (excess, e.g., 28-30% solution).

-

Reaction Execution: Seal the vessel and heat to 150-180 °C for 12-24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution (SₙAr) of the chloro group.

-

Workup and Isolation: After cooling completely, carefully open the vessel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the final product by column chromatography or recrystallization to obtain 3-(3,5-Dimethoxyphenyl)pyridin-4-amine as a pure solid.

Medicinal Chemistry Applications & Target Space

The 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold has been explored as a core for inhibitors of several important protein kinases implicated in cancer and other diseases. Its derivatives have shown activity against targets such as PI3Kα and tubulin.[7][8] The core's utility stems from its ability to mimic the adenine region of ATP, with the 4-amino group forming critical hydrogen bonds with the kinase hinge region.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers. The 3-arylpyridine scaffold has been successfully employed to develop inhibitors of key kinases in this pathway, such as PI3K and Akt.[7][9]

Structure-Activity Relationships (SAR)

Systematic modification of the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine core has yielded crucial insights into the structural requirements for potent kinase inhibition. SAR studies are essential for optimizing lead compounds into clinical candidates.

| Position of Modification | Type of Modification | General Impact on Activity | Rationale / Key Insights |

| Pyridine N1 | N-Oxidation | Can increase potency and selectivity | The N-oxide oxygen can act as a hydrogen bond acceptor, forming additional interactions in the ATP pocket and altering the electronic properties of the ring.[10] |

| Pyridine C2 | Alkyl substitution (e.g., -CH₃) | Often well-tolerated or beneficial | Can fill small hydrophobic pockets near the hinge region, potentially enhancing potency and improving metabolic stability. |

| Pyridine C5/C6 | Bulky aryl or heteroaryl groups | Potency and selectivity modulation | These positions project towards the solvent-exposed region of the kinase, allowing for the introduction of groups to target unique sub-pockets or improve physicochemical properties.[1] |

| Phenyl Ring | Methoxy group position/number | Critical for potency | The 3,5-dimethoxy pattern is often optimal for fitting into specific hydrophobic pockets. Shifting to 3,4- or 3,4,5-substitutions can drastically alter target selectivity and potency.[1][8] |

| 4-Amino Group | Acylation or Alkylation | Generally detrimental | The primary amine (-NH₂) is often essential for forming two hydrogen bonds with the kinase hinge. Modification typically leads to a significant loss of activity. |

Preclinical Evaluation Workflow

Developing a compound from a promising scaffold into a drug candidate requires a systematic and rigorous evaluation process. This workflow ensures that key parameters like potency, selectivity, cellular activity, and preliminary pharmacokinetics are assessed efficiently.

Standardized In Vitro and Cellular Assay Cascade

A tiered approach is recommended, starting with broad, high-throughput biochemical assays and progressing to more complex, lower-throughput cellular and functional assays for the most promising compounds.

Protocol: Cell Proliferation (MTT) Assay

This protocol provides a method to assess the functional consequence of kinase inhibition on cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from the 3-(3,5-Dimethoxyphenyl)pyridin-4-amine scaffold) in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 3-(3,5-Dimethoxyphenyl)pyridin-4-amine core is a synthetically accessible and highly versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its well-defined structure-activity relationships and proven ability to engage key oncogenic targets make it an attractive starting point for drug discovery campaigns. Future efforts will likely focus on leveraging this core to design inhibitors with novel selectivity profiles, improved drug-like properties, and the potential to overcome clinical resistance mechanisms. The strategic application of modern synthetic methods and a rigorous preclinical evaluation cascade, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

Steel, P. J. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Menzel, A., & Lellouche, J. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9173-9181. [Link]

-

Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 395-400. [Link]

-

Wang, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7076-7086. [Link]

-

Wang, Y., et al. (2019). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]

-

Addie, M., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-5310. [Link]

-

Al-dujaili, L. J., et al. (2020). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

-

Jamieson, A. G., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3694-3709. [Link]

-

Ghavale, Y. D., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 2862-2868. [Link]

-

Van der Westhuizen, C. H., & Van der Westhuizen, J. H. (2016). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 21(10), 1307. [Link]

-

Siracusa, L., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(16), 5122. [Link]

-

Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1354-1358. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Angiolini, M., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

-

Wang, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC. [Link]

-

Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link]

-

Popa, C. V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

-

Sharma, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(6), 3568-3580. [Link]

-

Kuo, C. C., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 20(10), 19176-19195. [Link]

-

Chen, Y. C., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4505. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. BJOC - A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides [beilstein-journals.org]

- 4. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | 1258610-34-2 [smolecule.com]

- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in Cell-Based Studies

Introduction: Characterizing a Novel Pyridin-4-amine Derivative

The compound 3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a novel aromatic amine featuring a pyridine core, a structure of significant interest in medicinal chemistry.[1] While this specific molecule is not extensively documented in public literature, its structural motifs—the pyridin-4-amine scaffold and the 3,5-dimethoxyphenyl group—are present in numerous biologically active compounds, particularly kinase inhibitors.[2][3][4][5][6] The pyridin-amine core is a common pharmacophore known to interact with the ATP-binding pocket of various kinases, while dimethoxyphenyl moieties are frequently employed in drug design to enhance potency and modulate physicochemical properties.[7][8][9][10][11][12]

This guide provides a comprehensive framework for the initial cell-based characterization of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. We hypothesize, based on structural analysis, that this compound may function as an inhibitor of a cellular kinase signaling pathway. The following protocols are designed to systematically test this hypothesis, starting from broad assessments of cytotoxicity and progressing to specific assays for target engagement and downstream functional effects.

Predicted Mechanism of Action: Kinase Inhibition

The chemical architecture of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine strongly suggests its potential as a kinase inhibitor. Many successful kinase inhibitors utilize a heterocyclic core, like pyridine, to form hydrogen bonds within the hinge region of the kinase ATP-binding site.[13][14][15] The N-(pyridin-3-yl)pyrimidin-4-amine scaffold, which is structurally related, has been successfully developed to target cyclin-dependent kinase 2 (CDK2).[2][3]

We propose a primary hypothesis that 3-(3,5-Dimethoxyphenyl)pyridin-4-amine inhibits a kinase within a critical cell proliferation and survival pathway, such as the PI3K/Akt or a related cascade. This hypothesis is based on the prevalence of this target class for compounds with similar structural features.[16][17] The experimental strategy outlined herein is designed to probe this predicted mechanism.

Caption: Predicted inhibition of a kinase (e.g., Akt) by the test compound.

Part 1: Foundational Assays - Viability and Cytotoxicity

Before investigating specific molecular targets, it is crucial to determine the compound's effect on overall cell viability and establish a working concentration range. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell proliferation.[18][19]

Key Experimental Objective: IC50 Determination

To determine the concentration of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine that inhibits cell proliferation by 50% over a defined time period (e.g., 48 or 72 hours).[20][21]

Recommended Assay: Luminescent Cell Viability Assay

Luminescent assays, such as the Promega CellTiter-Glo® assay, are highly sensitive and robust methods for assessing cell viability.[22] They quantify ATP, an indicator of metabolically active cells, providing a direct measure of the viable cell population.[23][24][25][26] This "add-mix-measure" format is ideal for multiwell plate screening.[22][23][24]

Table 1: Materials and Reagents for IC50 Determination

| Reagent/Material | Supplier Example | Purpose |

| Human Cancer Cell Line (e.g., MCF-7, A549) | ATCC | Biological system for testing |

| Complete Growth Medium (e.g., DMEM + 10% FBS) | Gibco | Cell culture maintenance |

| 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | Synthesized/Custom | Test compound |

| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for stock solution |

| CellTiter-Glo® 2.0 Assay Kit | Promega | Luminescent viability reagent |

| 96-well Opaque-walled Plates | Corning | Assay plates for luminescence |

| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |

| Trypsin-EDTA | Gibco | Cell detachment |

Protocol 1: IC50 Determination using CellTiter-Glo®

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Detach cells using Trypsin-EDTA, neutralize, and count them.[18]

-

Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 cells/100 µL).

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform a serial dilution of the compound in complete growth medium to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Include a "vehicle control" (medium with the highest equivalent concentration of DMSO) and "no-cell" blank wells (medium only).[18]

-

Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[24]

-

Add 100 µL of CellTiter-Glo® Reagent directly to each well.[24]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[25]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

-

Record luminescence using a plate luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence from the "no-cell" blank wells from all other readings.

-

Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

-

Calculate the percent viability for each compound concentration.

-

Plot percent viability versus the log-transformed compound concentration and fit a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[18][19]

-

Part 2: Target Engagement & Mechanistic Validation

Once the IC50 is established, the next step is to investigate whether the compound engages its predicted target within the cell.[27] A direct and widely accepted method for this is to measure the phosphorylation status of a kinase's downstream substrate via Western blotting.[28] If our compound inhibits Akt, we would expect to see a dose-dependent decrease in the phosphorylation of Akt at key residues like Serine 473.[16]

Caption: Workflow for Western blot analysis of protein phosphorylation.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol is adapted from standard procedures for analyzing Akt signaling.[16]

-

Cell Treatment and Lysis:

-

Seed cells (e.g., MCF-7) in 6-well plates and grow to 80-90% confluency.

-

Treat cells with the test compound at various concentrations relative to the IC50 (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control.

-

After treatment, place plates on ice and wash cells once with ice-cold PBS.[16]

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[16]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet debris.[16]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.[16]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C.[16][29]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[16]

-

Capture the signal using a digital imaging system.

-

Crucially, strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-protein signal.[16] Re-probe again with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

-

Expected Results and Interpretation

A successful experiment will show a dose-dependent decrease in the p-Akt signal relative to the total Akt signal in cells treated with 3-(3,5-Dimethoxyphenyl)pyridin-4-amine. The loading control should remain constant across all lanes. This result would provide strong evidence that the compound engages and inhibits the Akt signaling pathway within intact cells, validating the initial hypothesis.

References

-

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

-

Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

-

Real Research. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

-

RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

-

PubMed. (2024, February). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Retrieved from [Link]

-

News-Medical. (2026, January 18). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

-

American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF. Retrieved from [Link]

-

Bio-protocol. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]

-

Bio-Rad. (n.d.). Enhanced Multiplex Western Blotting. Retrieved from [Link]

-

MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals, 16(4), 498. Retrieved from [Link]

-

ResearchGate. (2020, October 16). How do I find the IC50 and best drug treatment time for anticancer drug?. Retrieved from [Link]

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

PubMed. (2024, June 10). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

-

PubMed. (2015, August). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-601. Retrieved from [Link]

-

ResearchGate. (2016, September 14). (PDF) Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Retrieved from [Link]

-

PMC. (2025, May 9). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. Retrieved from [Link]

-

PubMed. (2012, June 14). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-310. Retrieved from [Link]

-

PMC. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

-

ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6648-6659. Retrieved from [Link]

-

PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2023, December 11). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

-

PubMed. (2022, September 15). Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. European Journal of Medicinal Chemistry, 240, 114581. Retrieved from [Link]

Sources

- 1. Buy 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | 1258610-34-2 [smolecule.com]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. clyte.tech [clyte.tech]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. news-medical.net [news-medical.net]

- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 24. promega.com [promega.com]

- 25. nordicbiolabs.se [nordicbiolabs.se]

- 26. real-research.com [real-research.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 29. bio-protocol.org [bio-protocol.org]

developing derivatives of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine for drug discovery

Application Note: Strategic Development of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine Derivatives for Drug Discovery

Executive Summary & Pharmacological Significance

The molecule 3-(3,5-dimethoxyphenyl)pyridin-4-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious structural modification.[1]

Its significance lies in its dual-pharmacophore potential:

-

Tubulin Polymerization Inhibition: The 3,5-dimethoxyphenyl moiety mimics the A-ring of Combretastatin A-4 (CA-4) and Colchicine , allowing the molecule to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing mitotic arrest in cancer cells.

-

Kinase Inhibition (Type I): The 4-aminopyridine core functions as an adenine mimetic. The exocyclic amine and the pyridine nitrogen can form a bidentate hydrogen bond motif with the "hinge region" (e.g., Glu/Leu backbone residues) of protein kinases such as FGFR , RSK , or MNK .

This guide provides a rigorous roadmap for developing derivatives of this scaffold, moving from rational synthesis to biological validation.

Chemical Synthesis: The Core Protocol

The most robust route to 3-(3,5-dimethoxyphenyl)pyridin-4-amine is the Suzuki-Miyaura Cross-Coupling of a 3-halogenated pyridin-4-amine with 3,5-dimethoxyphenylboronic acid. This convergent approach allows for late-stage diversification.

Retrosynthetic Analysis

-

Target: 3-(3,5-Dimethoxyphenyl)pyridin-4-amine[1]

-

Disconnection: C3–C1' Biaryl Bond.

-

Coupling Partners: 3-Bromo-4-aminopyridine (Electrophile) + 3,5-Dimethoxyphenylboronic acid (Nucleophile).

Validated Synthesis Protocol

Reagents & Equipment:

-

Reactant A: 3-Bromo-4-aminopyridine (1.0 equiv)

-

Reactant B: 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

-

Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Reactant A (173 mg, 1.0 mmol), Reactant B (218 mg, 1.2 mmol), and the Palladium catalyst (41 mg, 0.05 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with Argon three times to remove oxygen (critical to prevent homocoupling or catalyst poisoning).

-

Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe, followed by 2M Na₂CO₃ (1.5 mL).

-

Reaction: Heat the mixture to 90°C in an oil bath for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The starting bromide should be fully consumed. A new peak with m/z ~231 [M+H]⁺ should appear.

-

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

-

Yield Expectation: 75–85% as an off-white solid.

Table 1: Troubleshooting the Suzuki Coupling

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (O₂) | Ensure rigorous degassing; switch to XPhos Pd G2 for sterically hindered substrates. |

| Protodeboronation | Boronic acid instability | Use Boronic Acid Pinacol Ester instead; switch base to K₃PO₄. |

| Homocoupling | Excess oxidant/base | Reduce base concentration; ensure Argon flow. |

Structure-Activity Relationship (SAR) Logic

To evolve this scaffold into a drug candidate, you must modify specific "zones" to tune selectivity between Tubulin and Kinases.

Figure 1: Strategic modification zones for the biaryl pyridine scaffold. Zone 1 targets the kinase hinge; Zone 2 targets the colchicine pocket.

-

Strategy A (Tubulin Focus): Add a methoxy group at the 4-position of the phenyl ring (creating a 3,4,5-trimethoxyphenyl motif). This significantly increases affinity for the colchicine site.

-

Strategy B (Kinase Focus): Derivatize the amine (Zone 1) with urea or amide linkers to reach the "Gatekeeper" residue or the "DFG-pocket" (e.g., creating Type II kinase inhibitors).

Biological Evaluation Protocols

Once derivatives are synthesized, they must be funneled through a bifurcated screening workflow.

Primary Screen: Tubulin Polymerization Assay

Objective: Determine if the compound inhibits the assembly of tubulin into microtubules (destabilizer) or promotes assembly (stabilizer).

Protocol:

-

Reagents: Porcine Brain Tubulin (>99% pure), GTP (1 mM), DAPI (fluorescent reporter).

-

Setup: Use a black 96-well half-area plate.

-

Mix: Prepare Tubulin stock (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Dosing: Add 5 µL of test compound (10 µM final) or Control (Colchicine, 5 µM).

-

Initiation: Add 50 µL of Tubulin/GTP mix at 4°C.

-

Measurement: Immediately place in a plate reader pre-warmed to 37°C . Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot RFU vs. Time.

-

Inhibition: A flat line or reduced slope compared to the Vehicle (DMSO) control indicates inhibition of polymerization.

-

Secondary Screen: Kinase Selectivity Profiling (ADP-Glo)

Objective: Assess activity against relevant kinases (FGFR1, VEGFR2, p38 MAPK).

Protocol:

-

Principle: Measures ADP generation (conversion of ATP) during the kinase reaction.

-

Reaction: Incubate Kinase (2 ng) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Compound (10-point dose response) in kinase buffer for 60 min at RT.

-

Termination: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

References

-

Tubulin Inhibition: Romagnoli, R., et al. "Synthesis and biological evaluation of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as novel tubulin polymerization inhibitors."[2] Journal of Medicinal Chemistry.

-

Kinase Scaffold Design: Zhao, B., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors."[3] ACS Medicinal Chemistry Letters.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Wnt Pathway Relevance: Thorne, C.A., et al. "Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α." Nature Chemical Biology.

Sources

formulation of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine for in vivo studies

An Application Guide for the Preclinical Formulation of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine for In Vivo Research

Abstract

This technical guide provides a comprehensive framework for the formulation of 3-(3,5-dimethoxyphenyl)pyridin-4-amine, a research compound with potential applications in medicinal chemistry, likely as a kinase inhibitor.[1][2] Given that many small molecule inhibitors exhibit poor aqueous solubility, which can hinder preclinical development, this document outlines systematic approaches for developing stable and effective formulations for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in animal models.[2][3] We detail protocols for physicochemical characterization, vehicle selection, formulation preparation, and analytical verification to ensure dose accuracy and reproducibility in in vivo studies.

Introduction: The Formulation Challenge

3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a bifunctional organic molecule featuring a pyridine ring and a substituted aniline moiety.[1] Its structure suggests it may serve as a scaffold for novel therapeutics.[1] However, like many nitrogen-containing heterocyclic compounds developed as kinase inhibitors, it is anticipated to have limited water solubility, posing a significant challenge for achieving adequate exposure in preclinical animal studies.[2] The goal of formulation development is to create a delivery system that ensures the compound reaches the target site at a sufficient concentration to elicit a pharmacological response, without the vehicle itself causing toxicity or interfering with the experimental results.[4]